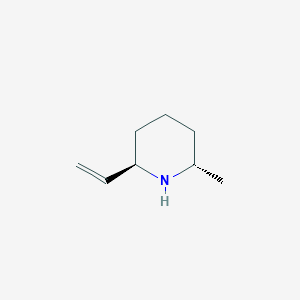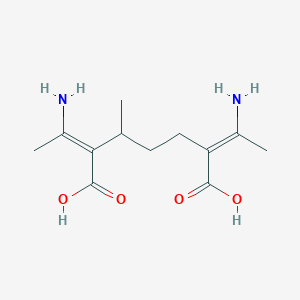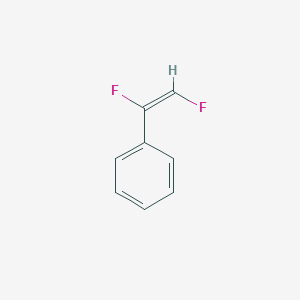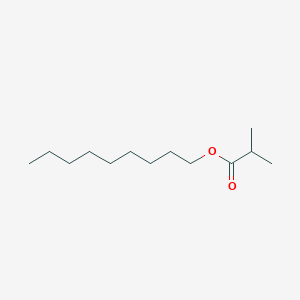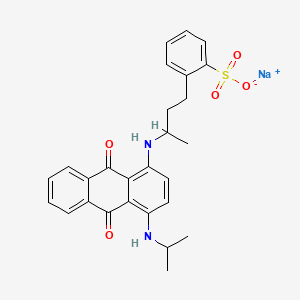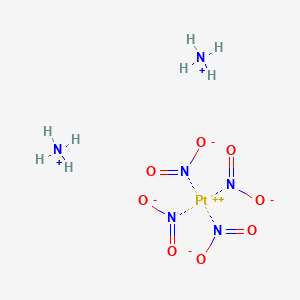
Ammonium 1,4-didecyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 1,4-didecyl sulphonatosuccinate: is a chemical compound with the molecular formula C24H49NO7S . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of two decyl (C10) chains attached to a sulphonatosuccinate backbone, with an ammonium ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-didecyl sulphonatosuccinate typically involves the esterification of succinic acid with decanol, followed by sulfonation and neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The raw materials used include succinic acid, decanol, sulfur trioxide, and ammonium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 1,4-didecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted succinate derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium 1,4-didecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of ammonium 1,4-didecyl sulphonatosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.
Vergleich Mit ähnlichen Verbindungen
- Ammonium lauryl sulfate
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Comparison: Ammonium 1,4-didecyl sulphonatosuccinate is unique due to its dual decyl chains, which provide enhanced surfactant properties compared to compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Eigenschaften
CAS-Nummer |
94313-89-0 |
|---|---|
Molekularformel |
C24H49NO7S |
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3 |
InChI-Schlüssel |
SOPRNXRDANZMOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


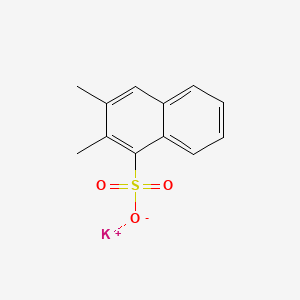
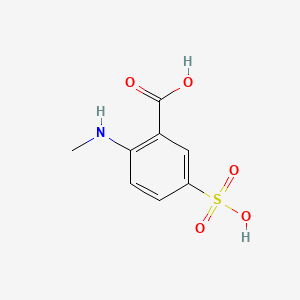
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)



